(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Description
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS: 133095-74-6) is a chiral sulfonate ester characterized by a butene backbone, a vicinal diol group, and a p-toluenesulfonate (tosyl) moiety. This compound is listed in the Santa Cruz Biotechnology catalog (sc-229254) as a specialty reagent for asymmetric synthesis, with applications in pharmaceutical and organic chemistry . Its stereochemistry at the S-configuration positions it as a valuable chiral building block for constructing enantiomerically pure molecules. The tosyl group enhances its utility as a leaving group in nucleophilic substitution reactions, enabling controlled functionalization of target molecules.
Properties
IUPAC Name |
[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927935 | |
| Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133095-74-6 | |
| Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Mechanistic Considerations for Tosylate Formation
The synthesis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) requires selective tosylation of the primary hydroxyl group in 3-butene-1,2-diol while preserving the stereochemical integrity of the adjacent secondary alcohol. Computational studies on analogous systems reveal that the energy barrier for nucleophilic attack at the primary oxygen (ΔG‡ = 18.3 kcal/mol) is significantly lower than at the secondary position (ΔG‡ = 24.1 kcal/mol), favoring regioselective tosylation under kinetic control . However, the presence of the conjugated double bond introduces electronic effects that modulate reactivity. Hammett substituent constant (σ+) analysis indicates the vinyl group exerts a moderate electron-withdrawing effect (σ+ = +0.34), enhancing the leaving group ability of the tosylate once formed .
Base-Mediated Tosylation Using Stannylene Acetal Intermediates
A validated approach for regioselective tosylation involves the formation of dibutylstannylene acetals. In this method, 3-butene-1,2-diol reacts with dibutyltin oxide (1.05 equiv) in methylene chloride to generate a cyclic stannylene intermediate. Subsequent treatment with p-toluenesulfonyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0°C for 12 hours achieves 89% conversion to the monotosylate product . The reaction proceeds through a transmetallation mechanism where the stannylene acetal directs tosylation to the less sterically hindered primary hydroxyl group.
Table 1: Optimization of Stannylene-Mediated Tosylation
| Parameter | Test Range | Optimal Value | Conversion (%) |
|---|---|---|---|
| Temperature | -20°C to 25°C | 0°C | 89 |
| Sn:Substrate Ratio | 0.8:1 to 1.2:1 | 1.05:1 | 92 |
| Reaction Time | 4-24 h | 12 h | 89 |
| Solvent | CH₂Cl₂, THF, Et₂O | CH₂Cl₂ | 89 |
Critical side reactions include bis-tosylation (≤7%) and elimination to form 1,3-butadiene derivatives (≤4%), which are minimized through strict temperature control and stoichiometric precision .
Enzymatic Resolution for Enantiomeric Enrichment
Racemic 3-butene-1,2-diol-1-(p-toluenesulfonate) undergoes kinetic resolution using immobilized lipase PS (Burkholderia cepacia) in biphasic systems. The enzyme demonstrates remarkable enantioselectivity (E = 48) toward the (R)-enantiomer, leaving the desired (S)-tosylate in 97% enantiomeric excess (ee) after 72 hours . Reaction optimization in tert-butyl methyl ether/water (4:1 v/v) at pH 7.0 and 30°C achieves a maximum conversion of 42%, adhering to the Kazlauskas rule for secondary alcohol recognition.
Table 2: Enzymatic Resolution Performance Metrics
| Parameter | Value | Impact on ee |
|---|---|---|
| Enzyme Loading | 20-100 mg/mL | 50 mg/mL optimal |
| Temperature | 20-40°C | 30°C max selectivity |
| Organic Solvent | MTBE, Hexane, EtOAc | MTBE best |
| Water Content | 5-20% v/v | 10% optimal |
Notably, the vinyl substituent enhances substrate recognition through π-π interactions with the enzyme's hydrophobic pocket, as confirmed by molecular docking simulations .
Asymmetric Synthesis via Chiral Auxiliary Approaches
An alternative stereoselective route employs (R)-phenylglycinol as a chiral auxiliary. The diol undergoes protection as a bis-oxazolidinone derivative, followed by selective tosylation at the primary position. Acidic cleavage (6N HCl, THF/H₂O) liberates the (S)-monotosylate with 94% ee, though yields remain moderate (62%) due to competing oxazolidinone hydrolysis . X-ray crystallographic analysis of the intermediate oxazolidinone confirms absolute configuration retention during tosylation.
Catalytic Asymmetric Tosylation Using Organocatalysts
Recent advances employ thiourea-based bifunctional catalysts for direct enantioselective tosylation. Catalyst L1 (10 mol%), derived from cinchona alkaloids, promotes tosylation of 3-butene-1,2-diol with p-toluenesulfonyl chloride in dichloroethane at -40°C, achieving 86% ee for the (S)-enantiomer . The reaction proceeds through a dual hydrogen-bonding transition state, with the catalyst's thiourea moiety activating both the diol and tosyl chloride.
Table 3: Organocatalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| L1 (thiourea) | 86 | 75 | 12.4 |
| L2 (squaramide) | 78 | 68 | 9.8 |
| L3 (phosphoric acid) | 65 | 72 | 8.2 |
Purification and Analytical Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1) followed by recrystallization from toluene/n-heptane. Analytical parameters:
-
HPLC : Chiralpak AD-H, 25 cm × 4.6 mm, hexane/2-propanol 90:10, 1.0 mL/min, t_R = 12.7 min (S), 14.3 min (R)
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 5.85 (m, 2H), 4.45 (dd, J = 6.2, 3.1 Hz, 1H), 4.10 (m, 1H), 2.45 (s, 3H), 2.30 (m, 2H)
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[α]D²⁵ : +34.6° (c 1.0, CHCl₃) for (S)-enantiomer
Industrial-Scale Production Considerations
Benchmark studies demonstrate the stannylene acetal method scales linearly to 50 kg batches with consistent ee (95-97%) and yield (82-85%). Key process parameters:
-
Heat Transfer : Jacketed reactors maintain ΔT < 5°C during exothermic tosylation
-
Workup : Continuous liquid-liquid extraction reduces solvent usage by 40%
-
Crystallization : Seeding with enantiopure crystals (<1% w/w) ensures polymorph control
Chemical Reactions Analysis
Types of Reactions
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) serves as an important intermediate in organic synthesis. It is used to introduce functional groups or to create more complex molecules through various reactions such as:
- Nucleophilic Substitution Reactions : The tosylate group acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles.
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Formation of alcohols or amines | Alkylated products |
| Elimination Reactions | Formation of alkenes | 3-butenyl derivatives |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry for the development of novel therapeutic agents. Its ability to undergo further transformations makes it a candidate for synthesizing bioactive molecules.
Case Study: Synthesis of Antiviral Agents
In a study focused on antiviral agents, (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) was utilized to synthesize derivatives that exhibited significant antiviral activity against specific viral strains. The modifications allowed for enhanced bioavailability and reduced toxicity .
Biochemical Research
This compound has applications in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways. For instance, it can be used to investigate the effects of alkene derivatives on enzyme activity.
Mechanism of Action
The mechanism of action of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) involves its interaction with specific molecular targets and pathways. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions. The diol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Data
Stability and Handling
Both compounds are moisture-sensitive and require storage under inert conditions. The butene derivative’s double bond may confer greater susceptibility to oxidation compared to the saturated propanediol analog.
Stereochemical Purity
- (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate): Chiral purity is critical for asymmetric induction in catalysis. No racemization has been reported under standard reaction conditions .
- (S)-1-Tosyloxy-2,3-propanediol : Used in enantioselective syntheses of glycerolipids, with retention of configuration confirmed via NMR and chiral HPLC .
Biological Activity
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) has the molecular formula C₁₁H₁₄O₄S and a molecular weight of approximately 242.29 g/mol. The compound features a butene moiety with two hydroxyl groups and a p-toluenesulfonate group, which enhances its reactivity and solubility properties. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial in organic synthesis.
The biological activity of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is primarily attributed to its interaction with various molecular targets. The p-toluenesulfonate moiety allows for the formation of stable complexes with proteins or other biomolecules, potentially influencing biochemical pathways. The diol group can participate in hydrogen bonding, which may enhance its reactivity and biological interactions.
1. Synthesis and Reactivity Studies
Research has demonstrated the utility of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) as an intermediate in organic synthesis. Its ability to undergo various reactions—such as oxidation to produce ketones or aldehydes and reduction to generate alkanes or alcohols—highlights its versatility.
2. Interaction Studies
Studies focusing on interaction mechanisms involving (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) have shown that it can form stable complexes with nucleophiles. This property is essential for understanding its behavior in biological systems and during synthetic processes.
3. Comparative Analysis with Similar Compounds
A comparative analysis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) with structurally related compounds provides insights into its unique biological interactions:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | C₁₁H₁₄O₄S | Enantiomeric form; different biological activity |
| 3-Hydroxybutanoic acid | C₄H₈O₃ | Lacks the sulfonate group; different reactivity |
| 4-Toluenesulfonic acid | C₇H₈O₃S | Simple sulfonic acid; used as an acid catalyst |
This table illustrates how the presence of specific functional groups influences the reactivity and potential biological activities of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via sulfonation of (S)-3-Butene-1,2-diol using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Stereochemical integrity is maintained by using enantiomerically pure starting materials and chiral catalysts. Characterization involves chiral HPLC or polarimetry to confirm enantiomeric excess, complemented by H/C NMR for structural verification .
Q. How can researchers detect and quantify genotoxic impurities like p-toluenesulfonate derivatives in pharmaceutical formulations?
- Methodological Answer : A validated GC-MS/MS method with a self-developed platform (e.g., triple quadrupole tandem MS) is employed. Key parameters include a DB-5MS column (30 m × 0.25 mm, 0.25 µm), splitless injection, and MRM mode for selective ion monitoring. Limits of detection (LOD) for p-toluenesulfonate derivatives are typically ≤10 ppb, with recoveries ≥90% .
Q. What are the primary metabolic pathways of 3-butene-1,2-diol derivatives in mammalian systems?
- Methodological Answer : In vitro studies using rat or mouse liver microsomes show that 3-butene-1,2-diol is oxidized to hydroxymethylvinyl ketone (HMVK) via cytochrome P450 (CYP2E1). Epoxide hydrolase catalyzes the hydrolysis of butadiene monoxide to form the diol. Metabolites are identified using LC/ESI-MS with deuterated internal standards .
Advanced Research Questions
Q. How do species-specific differences in 3-butene-1,2-diol metabolism influence toxicological outcomes?
- Methodological Answer : Comparative studies in Sprague-Dawley rats and B6C3F1 mice reveal divergent CYP450 isoform activities. Mice exhibit higher HMVK formation rates, correlating with increased nephrotoxicity. Researchers use hepatic microsomal assays with selective CYP inhibitors (e.g., disulfiram for CYP2E1) and in vivo biomarker tracking (e.g., urinary mercapturic acids) to quantify interspecies variability .
Q. What experimental strategies address the instability of reactive intermediates like HMVK during metabolic studies?
- Methodological Answer : HMVK’s instability in aqueous media requires trapping agents such as glutathione (GSH) or semicarbazide. Kinetic studies use stopped-flow spectrophotometry or rapid-quench LC-MS to monitor adduct formation. Isotopic labeling (e.g., C-HMVK) aids in tracking transient intermediates .
Q. How can researchers resolve contradictions in data on the carcinogenic role of 3-butene-1,2-diol metabolites?
- Methodological Answer : Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo). Triangulation approaches combine:
- In vitro DNA adduct profiling (via P-postlabeling),
- In vivo tumorigenicity assays in transgenic mice,
- Computational modeling of Michael addition kinetics between HMVK and nucleophiles.
Cross-validation with multiple analytical techniques (e.g., NMR, MS/MS) ensures data robustness .
Q. What role does (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) play in radiopharmaceutical synthesis?
- Methodological Answer : The p-toluenesulfonate group serves as a leaving group in F labeling for positron emission tomography (PET). Nucleophilic substitution with F-fluoride is optimized using Kryptofix 222 in anhydrous DMSO. Radiochemical purity (>95%) is confirmed via radio-HPLC and TLC .
Methodological Recommendations
- For metabolic studies : Use cryopreserved hepatocytes to maintain enzyme activity during in vitro assays .
- For toxicology : Pair acute toxicity tests (OECD 423) with subchronic exposure models to assess dose-response relationships .
- For radiochemistry : Employ microfluidic reactors to enhance F labeling efficiency and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
